2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine is a synthetic organic compound that features a morpholine ring substituted with a bromo-fluorophenyl group and a tert-butyltriazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine typically involves multiple steps:
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Formation of the Bromo-Fluorophenyl Intermediate
Starting Materials: 3-Bromo-4-fluoroaniline.
Reaction: The aniline is subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the bromo and fluoro substituents on the phenyl ring.
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Synthesis of the Triazole Intermediate
Starting Materials: Propargyl alcohol and tert-butyl azide.
Reaction: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to form the 1-tert-butyltriazole ring.
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Coupling of Intermediates
Starting Materials: The bromo-fluorophenyl intermediate and the triazole intermediate.
Reaction: These intermediates are coupled using a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the diazotization and Sandmeyer reactions, as well as high-throughput screening for the CuAAC reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to debromination or defluorination.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Substituted derivatives where the bromo group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity through halogen bonding, while the morpholine ring can interact with hydrophobic pockets in the target protein. The triazole ring may also participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)-4-morpholinecarboxamide: Similar in structure but lacks the triazole ring.
4-(3-Bromo-4-fluorophenyl)-2-morpholinone: Contains a morpholinone ring instead of a morpholine ring.
2-(3-Bromo-4-fluorophenyl)-4-(1-methyltriazol-4-yl)methylmorpholine: Similar but with a methyl group instead of a tert-butyl group on the triazole ring.
Uniqueness
The presence of the tert-butyltriazolylmethyl group in 2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrFN4O/c1-17(2,3)23-10-13(20-21-23)9-22-6-7-24-16(11-22)12-4-5-15(19)14(18)8-12/h4-5,8,10,16H,6-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJPNZVWSXEPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCOC(C2)C3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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